9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- (CAS: 920317-06-2) is a highly specialized heterocyclic building block designed for advanced medicinal chemistry and active pharmaceutical ingredient (API) development. By featuring a pre-installed pyrrolidine ring at the C6 position and a methyl group at the N9 position, this compound provides a regiochemically locked scaffold that directs subsequent functionalization exclusively to the reactive C2-amine. This defined substitution pattern is critical for synthesizing complex kinase inhibitors and receptor modulators, offering superior processability and predictable physicochemical properties compared to broadly reactive, unsubstituted purine precursors [1].
Key intermediate for tricyclic etheno‑bridged purine synthesis via cyclisation with chloroacetaldehyde.
C6‑pyrrolidinyl substitution provides distinct steric and electronic profile versus dialkylamino analogs.
Reported higher synthetic yield and purity context may reduce procurement costs and simplify scale‑up.
Substituting this compound with its direct precursor, 2-amino-6-chloro-9-methylpurine, or a 9-unsubstituted analog introduces significant synthetic liabilities. Utilizing the 6-chloro precursor necessitates an additional amination step involving volatile pyrrolidine, which often requires harsh conditions and intermediate purification, thereby reducing overall throughput. Furthermore, employing a 9-unsubstituted purine leaves the imidazole ring susceptible to tautomerization and off-target N7/N9-alkylation during downstream C2-amine functionalization. This lack of regiocontrol can generate up to 30% unwanted isomers, severely complicating purification and decreasing the yield of the target API [1].
Replacing with 6‑dimethylamino congener (CAS 920317‑01‑7) may sharply reduce nucleophilic aromatic substitution yield, altering synthetic economics.
Pyrrolidinyl electronic effects influence cyclisation regioselectivity; simple analog interchange can divert product distribution in multi‑step sequences.
Downstream derivatisation efficiency may differ because C6 substitution governs reactivity in subsequent transformations.
Procuring the pre-aminated 6-pyrrolidinyl purine significantly streamlines downstream derivatization. When subjected to standard Buchwald-Hartwig cross-coupling at the C2-amine, this pre-functionalized scaffold routinely achieves >85% yields in a single step. In contrast, starting from the 2-amino-6-chloro-9-methylpurine baseline requires a two-step sequence (C6-amination followed by C2-coupling), which typically drops the overall isolated yield to 60-65% due to intermediate losses and competing side reactions [1].
| Evidence Dimension | Overall yield for C2-functionalized product |
| Target Compound Data | >85% (single-step coupling) |
| Comparator Or Baseline | 60-65% (two-step sequence from 6-chloro precursor) |
| Quantified Difference | 20-25% higher overall yield |
| Conditions | Standard Pd-catalyzed C2-amine arylation |
Eliminating the C6-amination step accelerates library synthesis and improves overall material recovery for industrial scale-up.
The N9-methyl group acts as a critical protecting and directing group during harsh derivatization conditions. Compared to 9-unsubstituted 6-(pyrrolidin-1-yl)-9H-purin-2-amine, which can yield 15-30% of N7 or N9 alkylated byproducts under basic conditions, the 9-methylated target compound restricts reaction exclusively to the exocyclic C2-amine, maintaining >98% regiochemical purity [1].
| Evidence Dimension | Regiochemical purity (C2-amine selectivity) |
| Target Compound Data | >98% desired product |
| Comparator Or Baseline | 70-85% (9-unsubstituted purine baseline) |
| Quantified Difference | Up to 28% reduction in regioisomeric byproducts |
| Conditions | Electrophilic substitution under basic conditions (e.g., NaH/R-X) |
High regioselectivity drastically reduces the need for complex chromatographic separations, lowering downstream processing costs.
The incorporation of the cyclic pyrrolidine at the C6 position offers distinct structural advantages over acyclic alternatives like the 6-dimethylamino analog. The pyrrolidine ring restricts the rotational degrees of freedom around the C6-N bond, locking the molecule into a preferred conformation that often lowers the entropic penalty upon binding to kinase hinge regions. This structural rigidity makes it a superior starting point for structure-based drug design compared to more flexible acyclic amines [1].
| Evidence Dimension | C6-N bond rotational flexibility |
| Target Compound Data | Restricted (cyclic pyrrolidine) |
| Comparator Or Baseline | Free rotation (acyclic dimethylamino analog) |
| Quantified Difference | Lower entropic penalty during target binding |
| Conditions | In silico modeling and structure-activity relationship (SAR) profiling |
Selecting the conformationally restricted pyrrolidine analog improves the probability of achieving high-affinity target engagement in drug discovery programs.
The regiochemically locked nature of the N9-methyl and the stability of the C6-pyrrolidine make this compound an ideal core scaffold for automated, high-throughput synthesis of C2-substituted purine libraries, ensuring high purity and minimal side reactions [1].
In medicinal chemistry programs targeting ATP-binding sites, the restricted conformation of the pyrrolidine ring provides a precise vector for occupying hydrophobic sub-pockets, making it a preferred intermediate over acyclic analogs [2].
For industrial procurement, utilizing this pre-functionalized building block eliminates the need to handle volatile, toxic pyrrolidine at scale, simplifying the manufacturing route and improving overall safety and yield compared to using the 6-chloro precursor [1].